

Interpreting unexpected results in Bgt226 experiments

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Compound of Interest		
Compound Name:	Bgt226	
Cat. No.:	B560077	Get Quote

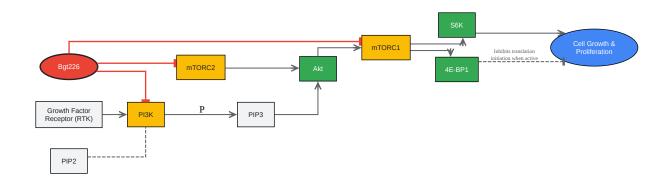
Technical Support Center: Bgt226 Experiments

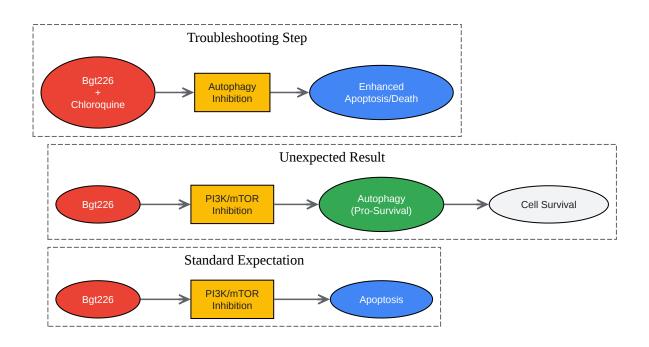
Welcome to the technical support center for **Bgt226**. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during experiments with this dual PI3K/mTOR inhibitor.

Frequently Asked Questions (FAQs) Q1: What is Bgt226 and what is its primary mechanism of action?

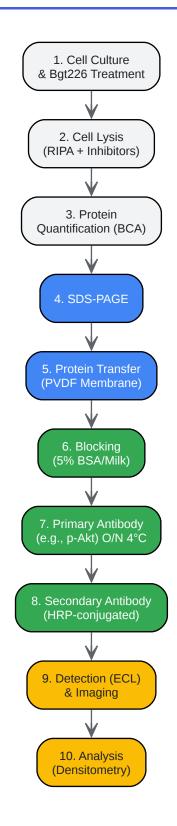
Bgt226 (also known as NVP-**BGT226**) is a potent, orally bioavailable small molecule that functions as a dual inhibitor of Class I Phosphoinositide 3-Kinases (PI3Ks) and the mammalian Target of Rapamycin (mTOR).[1][2][3] It strongly inhibits PI3Kα, PI3Kβ, and PI3Kγ isoforms with IC50 values in the low nanomolar range.[1][2][3] By targeting both PI3K and mTOR, **Bgt226** effectively blocks the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell proliferation, growth, survival, and metabolism.[2][4] This inhibition leads to reduced phosphorylation of key downstream effectors, including Akt, S6 ribosomal protein, and 4E-BP1, ultimately resulting in cell cycle arrest (typically at the G0/G1 phase) and induction of cell death in cancer cells.[1][5][6]











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